molecular formula C8H12BClN2O3 B2738930 5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride CAS No. 2096335-90-7

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride

Cat. No.: B2738930
CAS No.: 2096335-90-7
M. Wt: 230.46
InChI Key: IUJUCLWECOBMFH-UHFFFAOYSA-N
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Description

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride is a boronic acid derivative that has garnered interest due to its potential applications in various fields of chemistry and biology. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the synthesis of complex molecules and in the development of sensors and drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, such as in the development of sensors and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride is unique due to the presence of both an acetylamino group and a boronic acid group on a pyridine ring.

Properties

IUPAC Name

[5-(acetamidomethyl)pyridin-3-yl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3.ClH/c1-6(12)11-4-7-2-8(9(13)14)5-10-3-7;/h2-3,5,13-14H,4H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSTVMNUQNHQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)CNC(=O)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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